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Compound of Interest

Compound Name: Br-PEG7-NHBoc

Cat. No.: B12414575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions

involving Br-PEG7-NHBoc, a heterobifunctional PEG linker. The protocols detailed below are

intended to serve as a foundation for researchers in bioconjugation, proteomics, and drug

development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and

other targeted therapies.

Overview of Br-PEG7-NHBoc
Br-PEG7-NHBoc, with the chemical name tert-butyl N-(23-bromo-3,6,9,12,15,18,21-

heptaoxatricosan-1-yl)carbamate, is a valuable tool in bioconjugation chemistry. It possesses

two distinct reactive functionalities: a terminal bromide and a Boc-protected amine. The

bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for

conjugation to nucleophiles such as amines, thiols, or alcohols.[1][2][3] The Boc (tert-

butyloxycarbonyl) group provides a stable protecting group for the terminal amine, which can

be readily removed under mild acidic conditions to reveal a primary amine for subsequent

conjugation, typically through amide bond formation.[1] The polyethylene glycol (PEG) spacer

enhances the solubility and pharmacokinetic properties of the resulting conjugate.
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Property Value

Molecular Formula C21H42BrNO9

Molecular Weight 532.46 g/mol

Appearance Solid Powder

Purity ≥98%

Experimental Protocols
Protocol 1: Nucleophilic Substitution with a Phenolic
Nucleophile
This protocol describes a general procedure for the alkylation of a phenolic hydroxyl group

using Br-PEG7-NHBoc.

Materials:

Br-PEG7-NHBoc

Phenol-containing substrate

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator

Thin Layer Chromatography (TLC) plates (silica gel)

Column chromatography setup (silica gel)
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Procedure:

To a solution of the phenol-containing substrate (1.0 eq) in anhydrous DMF, add potassium

carbonate (2.0-3.0 eq).

Stir the mixture at room temperature for 15-30 minutes.

Add a solution of Br-PEG7-NHBoc (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

Heat the reaction to 60-80 °C and stir for 12-24 hours. The reaction progress should be

monitored by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and quench with water.

Extract the product with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography to obtain the desired O-

alkylated product.

Quantitative Data (Representative):

Reactant Molar Ratio Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Phenol 1.0 DMF 80 16 75-90

4-

Hydroxybenz

aldehyde

1.0 ACN 60 24 70-85

Protocol 2: Boc Deprotection of the Terminal Amine
This protocol outlines the removal of the Boc protecting group to yield a free primary amine.

Materials:
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Boc-protected PEG conjugate (from Protocol 1)

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO3) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator

Procedure:

Dissolve the Boc-protected PEG conjugate in dichloromethane.

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-

dioxane (5-10 equivalents).

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC

or LC-MS until the starting material is consumed.

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium

bicarbonate solution until the pH is ~8.

Extract the product with dichloromethane (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG

conjugate, which can often be used in the next step without further purification.

Quantitative Data (Representative):
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Deprotection
Reagent

Solvent
Temperature
(°C)

Time (h) Yield (%)

50% TFA/DCM DCM 25 1 >95

4M HCl in

Dioxane
Dioxane 25 2 >95

Protocol 3: Amide Coupling with a Carboxylic Acid
This protocol describes the formation of an amide bond between the deprotected amine-PEG

conjugate and a carboxylic acid.

Materials:

Amine-PEG conjugate (from Protocol 2)

Carboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Ethyl acetate (EtOAc)

1M HCl solution

Saturated sodium bicarbonate (NaHCO3) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator
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Column chromatography setup (silica gel)

Procedure:

Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

In a separate flask, dissolve the amine-PEG conjugate (1.1 eq) in anhydrous DMF and add

DIPEA (2.0-3.0 eq).

Add the amine solution to the activated carboxylic acid solution.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or

LC-MS.

Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the final amide-linked

conjugate.

Quantitative Data (Representative):

Coupling
Reagent

Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

EDC/HOBt DIPEA DMF 25 18 60-85

HATU DIPEA DMF 25 12 70-90

Visualizations
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Protocol 1: Nucleophilic Substitution

Protocol 2: Boc Deprotection

Protocol 3: Amide CouplingBr-PEG7-NHBoc

Alkylation
(K2CO3, DMF, 80°C)

Phenolic Substrate

Boc-NH-PEG7-O-Substrate Deprotection
(TFA, DCM) H2N-PEG7-O-Substrate

Amide Coupling
(EDC, HOBt, DIPEA)Carboxylic Acid Final Conjugate

Click to download full resolution via product page

Caption: Experimental workflow for the three-step conjugation process.
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Starting Materials

Step 1: Nucleophilic Substitution

Step 2: Deprotection

Step 3: Further Conjugation

Br-PEG7-NHBoc

SN2 Reaction

Nucleophile (R-XH)
X = O, S, N

R-X-PEG7-NHBoc

Acidic Hydrolysis

R-X-PEG7-NH2

Amide Bond Formation

Electrophile
(e.g., Activated Carboxylic Acid)

Final Bioconjugate

Click to download full resolution via product page

Caption: Logical relationship of reactions involving Br-PEG7-NHBoc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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